Cas no 479073-86-4 (Desmethyl Thiosildenafil)

Desmethyl Thiosildenafil 化学的及び物理的性質
名前と識別子
-
- Desmethyl Thiosildenafil
- 5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
- SCHEMBL6713720
- 7H-Pyrazolo(4,3-d)pyrimidine-7-thione, 5-(2-ethoxy-5-(1-piperazinylsulfonyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-
- UNII-VR6TSW7UDN
- Desmethylthiosildenafil
- 479073-86-4
- Piperazine, 1-((3-(4,7-dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-
- DTXSID30436111
- AKOS030242134
- Q27291981
- VR6TSW7UDN
- N-Desmethylthiosildenafil
- 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
- NS00015868
-
- インチ: 1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)
- InChIKey: VMDTWBKYCKLNLA-UHFFFAOYSA-N
- ほほえんだ: CCCC1=NN(C2C(=S)NC(=NC1=2)C1=C(OCC)C=CC(S(=O)(=O)N2CCNCC2)=C1)C
計算された属性
- せいみつぶんしりょう: 476.16600
- どういたいしつりょう: 476.16643112g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 811
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 141Ų
じっけんとくせい
- ゆうかいてん: 190-193°C
- PSA: 145.61000
- LogP: 3.98550
Desmethyl Thiosildenafil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D294350-2.5mg |
Desmethyl Thiosildenafil |
479073-86-4 | 2.5mg |
$ 219.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207546-2.5 mg |
Desmethyl Thiosildenafil, |
479073-86-4 | 2.5 mg |
¥2,708.00 | 2023-07-10 | ||
TRC | D294350-25mg |
Desmethyl Thiosildenafil |
479073-86-4 | 25mg |
$ 1629.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207546-2.5mg |
Desmethyl Thiosildenafil, |
479073-86-4 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
A2B Chem LLC | AG25562-25mg |
Desmethyl Thiosildenafil |
479073-86-4 | 25mg |
$1681.00 | 2024-04-19 | ||
A2B Chem LLC | AG25562-2.5mg |
Desmethyl Thiosildenafil |
479073-86-4 | 2.5mg |
$334.00 | 2024-04-19 |
Desmethyl Thiosildenafil 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Desmethyl Thiosildenafilに関する追加情報
Desmethyl Thiosildenafil (CAS No. 479073-86-4): A Comprehensive Overview of Its Chemical Profile and Emerging Research Applications
Desmethyl Thiosildenafil, identified by the chemical compound code CAS No. 479073-86-4, represents a significant derivative in the realm of pharmaceutical chemistry. This compound, which is structurally related to the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The presence of a thioether group in its molecular structure distinguishes it from its parent compound, influencing both its metabolic pathways and biological activity.
The chemical structure of Desmethyl Thiosildenafil consists of a fused heterocyclic system containing a pyrazole ring and a thiourea moiety, which are critical for its interaction with biological targets. This structural configuration not only contributes to its stability but also modulates its solubility and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing drug efficacy and reducing side effects, making compounds like Desmethyl Thiosildenafil valuable candidates for further investigation.
In the context of modern pharmacology, the investigation of metabolites such as Desmethyl Thiosildenafil provides insights into the drug metabolism process. The metabolic pathways involving this compound have been extensively studied, revealing that it is primarily metabolized through cytochrome P450-dependent enzymes. This understanding is crucial for predicting drug-drug interactions and optimizing therapeutic regimens. Moreover, the metabolic stability of Desmethyl Thiosildenafil has been found to be higher compared to some other PDE5 inhibitors, suggesting potential advantages in terms of prolonged half-life and improved patient compliance.
One of the most compelling aspects of Desmethyl Thiosildenafil is its potential role in treating conditions beyond its primary indication. Emerging research indicates that this compound may exhibit vasodilatory effects similar to its parent molecule but with a different spectrum of activity. For instance, studies have shown that Desmethyl Thiosildenafil can influence blood flow in specific tissues, making it a promising candidate for treating certain cardiovascular disorders. Additionally, its interaction with PDE5 enzymes has been explored in the context of neuroprotection, where it may help in mitigating neuronal damage caused by ischemia or neuroinflammation.
The pharmacokinetic profile of Desmethyl Thiosildenafil has been a focal point of research due to its implications for therapeutic efficacy and safety. Comparative studies have demonstrated that while it shares similarities with sildenafil in terms of absorption and distribution, it exhibits differences in excretion rates. This distinction could be pivotal in tailoring dosing regimens to maximize therapeutic benefits while minimizing adverse effects. Furthermore, the compound's low affinity for off-target receptors has been noted as a positive attribute, reducing the likelihood of side effects associated with other PDE5 inhibitors.
Recent advancements in computational chemistry have enabled more precise modeling of Desmethyl Thiosildenafil's interactions with biological targets. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. Such computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the development process and reducing costs associated with experimental trials. The integration of machine learning algorithms has further accelerated this process by predicting potential drug candidates based on structural features alone.
The therapeutic potential of Desmethyl Thiosildenafil extends beyond traditional medical applications. Research has explored its use in combination therapies where it could synergize with other medications to achieve better outcomes. For example, studies have suggested that combining Desmethyl Thiosildenafil with anti-inflammatory agents might provide enhanced relief in conditions like chronic pain or arthritis. This interdisciplinary approach underscores the importance of understanding complex biochemical interactions in developing novel treatment strategies.
Regulatory considerations play a crucial role in advancing compounds like Desmethyl Thiosildenafil into clinical practice. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous preclinical studies are essential steps before human trials can commence. The regulatory landscape for such compounds is continually evolving, with agencies like the FDA and EMA implementing stringent guidelines to ensure patient safety while fostering innovation. Engaging with regulatory bodies early in the development process can help navigate these challenges more effectively.
The economic impact of developing new pharmaceuticals cannot be overstated. Investment in research and development (R&D) for compounds like Desmethyl Thiosildenafil not only contributes to medical progress but also stimulates economic growth through job creation and technology transfer. Collaborative efforts between academia, industry, and government agencies are essential for maximizing these benefits while ensuring equitable access to new treatments worldwide.
In conclusion, Desmethyl Thiosildenafil (CAS No. 479073-86-4) represents a promising area of research with significant implications for both clinical practice and drug development strategies. Its unique chemical properties combined with emerging research findings position it as a valuable compound for addressing various medical conditions effectively yet safely. As our understanding continues to evolve through interdisciplinary collaboration and technological advancements, we can anticipate even greater applications for this remarkable derivative in years to come.
479073-86-4 (Desmethyl Thiosildenafil) 関連製品
- 1365936-86-2((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)
- 50456-78-5(2-Hydroxydibenzb,eoxepin-11(6H)-one)
- 2228661-97-8(3-fluoro-4-methyl-4-phenylpentan-1-amine)
- 1096815-42-7(1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid)
- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)
- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)
- 2004606-59-9(2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol)
- 2680749-49-7(3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid)
- 2648935-11-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)




